![molecular formula C20H22BrNO3S B2556800 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE CAS No. 1448067-17-1](/img/structure/B2556800.png)
1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE is a complex organic compound that features a benzenesulfonyl group attached to a piperidine ring, which is further connected to a bromophenyl group through a propanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Benzenesulfonyl Group: The piperidine ring is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki-Miyaura coupling.
Formation of the Propanone Linkage: The final step involves the formation of the propanone linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions. The overall effect is modulated by the propanone linkage, which can influence the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar in structure but contains a pyridinone ring instead of a propanone linkage.
2,2-Dimethyl-1-(4-phenyl-1L4-pyridin-1-yl)propan-1-one: Contains a pyridinyl group and is used in different applications.
Uniqueness
1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE is unique due to its combination of a benzenesulfonyl group with a piperidine ring and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-bromophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO3S/c21-19-9-5-4-6-16(19)10-11-20(23)22-14-12-18(13-15-22)26(24,25)17-7-2-1-3-8-17/h1-9,18H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYQSSRTINFAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)
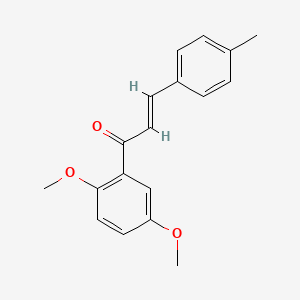
![4-[(3-chlorophenyl)methyl]piperidine;hydrochloride](/img/structure/B2556721.png)
![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)
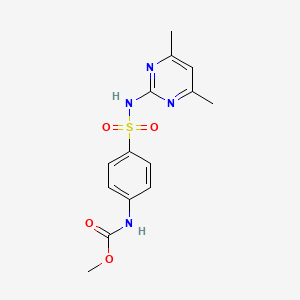
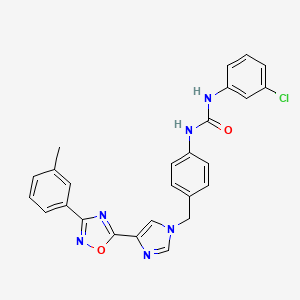
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2556726.png)
![N-(3-(4-methylpiperidin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2556727.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2556728.png)
![N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2556732.png)
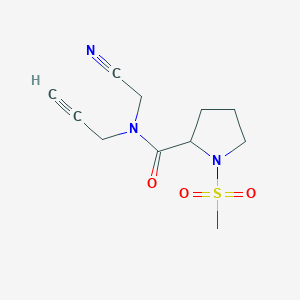
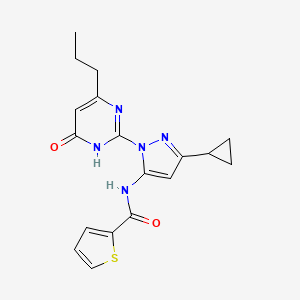
![2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2556739.png)
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)
